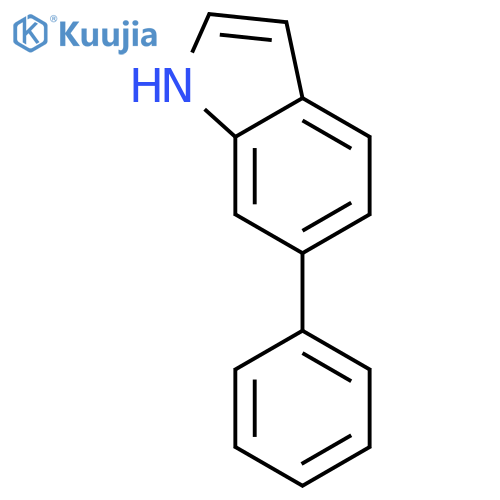Cas no 106851-31-4 (6-phenyl-1h-indole)
6-フェニル-1H-インダゾールは、芳香族複素環化合物の一種であり、その特徴的な構造から有機合成化学や医薬品開発において重要な中間体として利用されています。特に、フェニル基とインダゾール骨格の組み合わせにより、優れた電子特性と分子間相互作用を示し、機能性材料や薬理活性化合物の設計に有用です。高い化学安定性と反応性のバランスが取れており、求電子置換反応やクロスカップリング反応など、多様な修飾が可能です。また、その剛直な構造は結晶性材料の開発にも適しています。

6-phenyl-1h-indole structure
商品名:6-phenyl-1h-indole
CAS番号:106851-31-4
MF:C14H11N
メガワット:193.243843317032
MDL:MFCD01625962
CID:1181386
PubChem ID:13585853
6-phenyl-1h-indole 化学的及び物理的性質
名前と識別子
-
- 6-Phenyl-1H-indole
- 6-phenylimidazo<
- 2,1-b>
- thiazole-5-carboxylic acid
- MB04010
- ANW-61581
- 6-Phenyl-indol
- 6-phenyl-indole
- 6-phenylindole
- AC1L75W8
- CTK2H9038
- 6-phenylimidazo[2,1-b]thiazole-5-carboxylic acid
- NSC315238
- 6-phenylimidazo< 2,1-b> thiazole-5-carboxylic acid
- Z1255360963
- EN300-115898
- AKOS033551090
- CHEMBL4161903
- DB-156423
- 106851-31-4
- SCHEMBL443799
- CS-0223578
- KVVBMAQSZVYTCW-UHFFFAOYSA-N
- 6-phenyl-1h-indole
-
- MDL: MFCD01625962
- インチ: InChI=1S/C14H11N/c1-2-4-11(5-3-1)13-7-6-12-8-9-15-14(12)10-13/h1-10,15H
- InChIKey: KVVBMAQSZVYTCW-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)C2=CC3=C(C=C2)C=CN3
計算された属性
- せいみつぶんしりょう: 193.08923
- どういたいしつりょう: 193.089149355g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 0
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 207
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 15.8Ų
- 疎水性パラメータ計算基準値(XlogP): 4.6
じっけんとくせい
- 密度みつど: 1.156±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 160-161 ºC (acetone )
- ようかいど: ほとんど溶けない(0.041 g/l)(25ºC)、
- PSA: 15.79
6-phenyl-1h-indole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | P321358-10mg |
6-Phenyl-1H-indole |
106851-31-4 | 10mg |
$ 50.00 | 2022-06-03 | ||
| Enamine | EN300-115898-0.05g |
6-phenyl-1H-indole |
106851-31-4 | 95% | 0.05g |
$174.0 | 2023-11-13 | |
| Enamine | EN300-115898-2.5g |
6-phenyl-1H-indole |
106851-31-4 | 95% | 2.5g |
$1454.0 | 2023-11-13 | |
| TRC | P321358-100mg |
6-Phenyl-1H-indole |
106851-31-4 | 100mg |
$ 295.00 | 2022-06-03 | ||
| Alichem | A199000223-10g |
6-Phenylindole |
106851-31-4 | 98% | 10g |
$2694.64 | 2023-09-04 | |
| Enamine | EN300-115898-1g |
6-phenyl-1H-indole |
106851-31-4 | 95% | 1g |
$743.0 | 2023-11-13 | |
| A2B Chem LLC | AE18621-100mg |
6-Phenyl-1H-indole |
106851-31-4 | 95% | 100mg |
$306.00 | 2024-04-20 | |
| A2B Chem LLC | AE18621-10g |
6-Phenyl-1H-indole |
106851-31-4 | 95% | 10g |
$3394.00 | 2024-04-20 | |
| 1PlusChem | 1P008ZML-2.5g |
6-Phenyl-1H-indole |
106851-31-4 | 95% | 2.5g |
$1651.00 | 2025-02-24 | |
| 1PlusChem | 1P008ZML-5g |
6-Phenyl-1H-indole |
106851-31-4 | 95% | 5g |
$2427.00 | 2025-02-24 |
6-phenyl-1h-indole 関連文献
-
Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302
-
Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
-
Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442
-
Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608
-
5. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
106851-31-4 (6-phenyl-1h-indole) 関連製品
- 605-03-8(4-Phenylquinoline)
- 3652-91-3(2-Methyl-9H-carbazole)
- 18992-65-9(2,7-Dimethyl-9H-carbazole)
- 88590-00-5(2-Phenyl-9H-carbazole)
- 612-95-3(6-Phenylquinoline)
- 56525-79-2(3,6-Diphenyl-9H-carbazole)
- 602-56-2(9-Phenylacridine)
- 1984-49-2(9H,9'H-3,3'-Bicarbazole)
- 3420-02-8(6-Methyl-1H-indole)
- 103012-26-6(3-Phenyl-9H-carbazole)
推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
